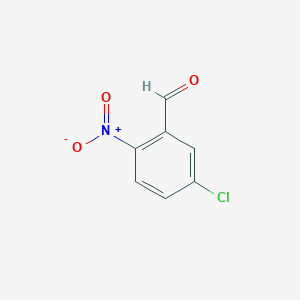

5-Chloro-2-nitrobenzaldehyde

Beschreibung

5-Chloro-2-nitrobenzaldehyde (CAS: 6628-86-0) is an aromatic aldehyde featuring a chlorine atom at position 5 and a nitro group at position 2 on the benzene ring. It is a white to yellow crystalline powder with a melting point of 75–77°C and a purity ≥98% . This compound is widely employed as an intermediate in organic synthesis, particularly in the preparation of heterocycles (e.g., benzisoxazoles , quinolines , and α,β-unsaturated ketones ), and in bioconjugation strategies . Its reactivity is influenced by the electron-withdrawing nitro group, which activates the chloro substituent for nucleophilic substitution reactions .

Eigenschaften

IUPAC Name |

5-chloro-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGPIDCNYAYXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216486 | |

| Record name | 5-Chloro-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6628-86-0 | |

| Record name | 5-Chloro-2-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6628-86-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-NITROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RDX889QNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Direct Nitration of 3-Chlorobenzaldehyde

The most straightforward method involves the nitration of 3-chlorobenzaldehyde. This reaction typically employs a mixture of concentrated sulfuric acid (HSO) and nitric acid (HNO) as the nitrating agent. The sulfuric acid acts as a catalyst and dehydrating agent, facilitating the electrophilic substitution at the para position relative to the chlorine atom.

Reaction Conditions:

-

Temperature: 0–10°C to minimize side reactions such as oxidation of the aldehyde group.

-

Molar Ratios: A 1:1.1 molar ratio of 3-chlorobenzaldehyde to HNO ensures complete conversion while avoiding over-nitration.

-

Solvent: Dichloromethane or 1,2-dichloroethane is used to dissolve the substrate and control exothermicity.

Example Protocol:

-

Dissolve 3-chlorobenzaldehyde in 1,2-dichloroethane.

-

Add concentrated HSO dropwise under stirring at 0°C.

-

Introduce HNO gradually, maintaining the temperature below 10°C.

-

Stir for 4–6 hours, then quench with ice water.

-

Extract the organic layer, wash with NaHCO, dry (NaSO), and concentrate.

Yield and Purity:

Two-Step Synthesis via Chlorinated Nitrotoluene Intermediates

An alternative route involves the nitration of 3-chlorotoluene followed by oxidation of the methyl group to an aldehyde. This method avoids direct handling of sensitive aldehyde groups during nitration.

Step 1: Nitration of 3-Chlorotoluene

-

Reagents: HNO, HSO, and KNO.

-

Product: 3-Chloro-5-nitrotoluene (isolated via liquid-liquid extraction).

Step 2: Oxidation to Aldehyde

-

Mechanism: The methyl group is oxidized to a carboxyl intermediate, which undergoes decarboxylation to yield the aldehyde.

Yield and Purity:

Purification Techniques

Suspension-Based Purification

Crude this compound often contains positional isomers (e.g., 2-chloro-3-nitrobenzaldehyde) and residual solvents. The suspension method described in US5149882A efficiently isolates the target isomer:

Procedure:

-

Suspend the crude isomer mixture in a methanol/water (3:1 v/v) solution.

-

Cool to 0°C and filter under vacuum.

-

Wash the solids with cold methanol/water and dry at 40°C.

Outcomes:

Advantages:

Recrystallization from Solvent Mixtures

For laboratory-scale purification, recrystallization remains prevalent:

Common Solvents:

Typical Protocol:

-

Dissolve crude product in hot ethanol.

-

Gradually add water until cloudiness appears.

-

Cool to 0°C, filter, and dry.

Results:

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance reproducibility and safety:

Key Features:

-

Residence Time: 2–5 minutes at 50°C.

-

Automation: In-line HPLC monitors reaction progress.

Benefits:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Nitration | 70–85 | 90 | Moderate | High |

| Two-Step Synthesis | 65–75 | 95 | High | Moderate |

| Continuous Flow | 85–90 | 99 | High | High |

Challenges and Solutions

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Condensation: It can undergo condensation reactions with compounds containing active methylene groups to form various derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base or under acidic conditions.

Condensation: Active methylene compounds in the presence of a base or acid catalyst.

Major Products:

Reduction: 5-Chloro-2-aminobenzaldehyde.

Substitution: Various substituted benzaldehyde derivatives.

Condensation: Condensed products with extended conjugation or ring systems.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-nitrobenzaldehyde, a compound with the molecular formula CHClNO, has garnered attention in various scientific fields due to its versatile applications in chemical synthesis, medicinal chemistry, and materials science. This article delves into its applications, supported by comprehensive data tables and case studies.

Synthesis of Azo Compounds

This compound serves as a key intermediate in the synthesis of azo compounds, which are important in dye chemistry. A study demonstrated the successful formation of azo-hydrazone derivatives through reactions involving this compound, showcasing its utility in developing novel dyes with potential applications in textiles and biological systems .

Medicinal Chemistry

This compound has been explored for its potential pharmacological properties. Research indicates that derivatives of this compound exhibit anti-inflammatory and anticancer activities. For instance, one study synthesized a series of indole derivatives from this aldehyde, which showed promising results as selective COX-2 inhibitors .

Material Science

In material science, this compound is utilized to create functional materials through polymerization processes. Its reactive aldehyde group allows for cross-linking with other monomers, leading to the development of polymers with tailored properties for applications in coatings and adhesives .

Case Study 1: Synthesis of Indole Derivatives

A notable case involved the synthesis of various indole derivatives using this compound as a starting material. The reaction conditions were optimized to yield high purity products that demonstrated significant biological activity against cancer cell lines. The study highlighted the compound's role as a versatile building block in drug discovery .

Case Study 2: Development of Azo Dyes

Another study focused on the synthesis of azo dyes from this compound through diazotization reactions. The resulting azo compounds exhibited vibrant colors and improved stability compared to traditional dyes, indicating their potential for commercial use in the textile industry .

Wirkmechanismus

The mechanism of action of 5-Chloro-2-nitrobenzaldehyde depends on the specific application and the target molecule

Enzyme Inhibition: It can act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate binding.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

Redox Reactions: The nitro group can participate in redox reactions, affecting cellular redox balance and influencing various biological processes.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Physical Properties

The position of substituents (chloro and nitro groups) significantly impacts physical properties and reactivity. Key analogues include:

Notes:

Reactivity in Nucleophilic Substitution

The chloro substituent in this compound is highly activated for substitution due to the electron-withdrawing nitro group at the para position. For example:

- Azide Substitution : Reacts with sodium azide to yield 2,5-diazidobenzaldehyde, a key intermediate in click chemistry .

- Acetal Formation : The dimethyl acetal derivative (CAS: 13796–06-0) is used to protect the aldehyde group during subsequent reactions .

In contrast, isomers like 4-Chloro-3-nitrobenzaldehyde may exhibit slower substitution kinetics due to reduced resonance stabilization of the transition state.

Crystallographic and Spectroscopic Features

- Hemiaminal Derivatives: this compound forms stable hemiaminals with 2-aminopyrimidine, characterized by X-ray crystallography . These structures exhibit hydrogen-bonded frameworks distinct from those of 4-chloro-3-nitrobenzaldehyde derivatives .

- Hydrazones: Forms three-dimensional frameworks via N–H···N and C–H···O hydrogen bonds, as seen in its isonicotinoyl hydrazone .

Biologische Aktivität

5-Chloro-2-nitrobenzaldehyde is an organic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 202.57 g/mol

- IUPAC Name : this compound

The presence of both a nitro group and an aldehyde group in its structure contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. This activity is primarily due to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity .

- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

- Inflammation Modulation : The compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus potentially offering therapeutic benefits in inflammatory diseases .

Antimicrobial Activity

This compound has demonstrated effectiveness against a range of microbial species. The following table summarizes its antimicrobial efficacy:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 14 | 16 µg/mL |

Cytotoxicity

In studies examining cytotoxic effects, this compound showed varying degrees of toxicity towards different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

Case Studies and Research Findings

- Anticancer Properties : A study published in MDPI demonstrated that treatment with this compound resulted in significant reduction in cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Anti-inflammatory Effects : Another research article highlighted the compound's ability to reduce the production of TNF-alpha and IL-6 in macrophages, indicating its role in mitigating inflammatory responses .

- Mechanistic Insights : Detailed mechanistic studies revealed that the compound activates the NF-kB signaling pathway, which plays a crucial role in regulating immune responses and inflammation .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 5-chloro-2-nitrobenzaldehyde in academic research?

- Methodological Answer : The compound is frequently synthesized via nitration and halogenation of benzaldehyde derivatives. For instance, in the preparation of 2,1-benzisoxazoles, this compound is protected as a dimethyl acetal to prevent aldehyde reactivity, followed by nucleophilic substitution of the chlorine atom using amines, alcohols, or thiophenoxide . Alternative methods involve microwave-assisted Claisen-Schmidt reactions with acetone under basic conditions, yielding α,β-unsaturated ketones in high yields (90%) .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation. For example, NMR reveals aldehyde proton signals at ~10 ppm, while aromatic protons appear as distinct splitting patterns due to nitro and chloro substituents. Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm) and nitro group vibrations (~1520 cm) . Comparative analysis with spectral databases (e.g., Coblentz Society data) ensures accuracy .

Advanced Research Questions

Q. How can microwave irradiation optimize the synthesis of this compound derivatives?

- Methodological Answer : Microwave-assisted reactions enhance reaction rates and selectivity. In the Claisen-Schmidt reaction, microwave irradiation of this compound with acetone and aqueous NaOH reduces reaction time from hours to minutes, achieving 90% yield of (E)-4-(5-chloro-2-nitrophenyl)but-3-en-2-one. This method minimizes side reactions and improves energy efficiency compared to conventional heating .

Q. What strategies minimize byproduct formation during hydrazine reactions with this compound?

- Methodological Answer : Byproducts arise from competing pathways, such as over-reduction or dimerization. In sodium hydrazine reactions, maintaining stoichiometric control (e.g., 2:1 hydrazine-to-aldehyde ratio) and low temperatures (0°C) suppresses undesired pathways. Column chromatography (e.g., 30:70 CHCl/hexane) effectively isolates primary products (29% yield) from minor byproducts (14% yield) .

Q. How do solvent and temperature variations impact benzisoxazole synthesis from this compound?

- Methodological Answer : Solvent polarity and temperature influence nucleophilic substitution efficiency. Polar aprotic solvents (e.g., HMPA) stabilize transition states in displacement reactions, while elevated temperatures (50°C) accelerate kinetics. However, lower temperatures (0–20°C) in dichloromethane reduce side reactions, as demonstrated in the synthesis of 5-substituted benzisoxazoles . Contrasting data from thionyl chloride-mediated syntheses highlight the need for reaction-specific optimization .

Q. What crystallographic challenges arise in analyzing this compound derivatives, and how are they addressed?

- Methodological Answer : Crystal lattice distortions from nitro and chloro groups complicate refinement. SHELXL software resolves these issues via twin refinement and high-resolution data integration. For visualization, ORTEP-3 generates accurate thermal ellipsoid models, aiding in identifying positional disorders .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported reaction yields for this compound syntheses?

- Methodological Answer : Contradictory yields (e.g., 29% vs. 90%) often stem from divergent conditions. For example, microwave-assisted methods outperform traditional reflux (4–12 hours) . Systematic comparison of parameters (solvent, catalyst, temperature) using design-of-experiments (DoE) frameworks identifies optimal conditions. Peer-reviewed reproducibility studies and spectroscopic validation (NMR, IR) further resolve inconsistencies .

Safety and Handling

Q. What precautions are essential when handling this compound in the laboratory?

- Methodological Answer : The compound’s nitro and aldehyde groups pose reactivity risks. Use fume hoods to avoid inhalation, and wear nitrile gloves to prevent dermal exposure. Store in airtight containers under inert gas (N) to prevent oxidation. Emergency protocols include immediate rinsing with water for eye/skin contact and MgSO drying for spills .

Application in Bioconjugation

Q. How is this compound utilized in proximity-induced cycloaddition for bioconjugation?

- Methodological Answer : The aldehyde group reacts with hydrazines to form stable hydrazone linkages, enabling site-specific protein labeling. In one protocol, sodium hydrazine in HMPA at 0°C produces diazide derivatives, which undergo strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal tagging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.